Moracin C

Descripción

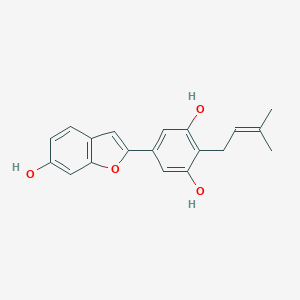

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-5,7-10,20-22H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGHWUWBQNCCOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219182 |

Source

|

| Record name | 1,3-Benzenediol, 5-(6-hydroxy-2-benzofuranyl)-2-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Moracin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69120-06-5 |

Source

|

| Record name | Moracin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69120-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moracin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069120065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 5-(6-hydroxy-2-benzofuranyl)-2-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORACIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGZ4GH2N64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moracin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 - 199 °C |

Source

|

| Record name | Moracin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Moracin C: A Technical Guide to its Natural Sources and Isolation for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of Moracin C, a naturally occurring benzofuran with significant anti-inflammatory and other biological activities. Addressed to researchers, scientists, and professionals in drug development, this document details the primary natural sources of this compound, presents quantitative data on its occurrence, and offers detailed experimental protocols for its isolation and purification. Furthermore, it elucidates the compound's interaction with key signaling pathways.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plants belonging to the Moraceae family, particularly within the genus Morus (mulberry) and Artocarpus. The primary documented sources include:

-

Morus alba L. (White Mulberry): The root bark is a significant source of this compound.[1] Additionally, the leaves, especially when subjected to biotic or abiotic stress such as fungal infection or UV-C irradiation, have been shown to accumulate this compound.[2][3]

-

Artocarpus heterophyllus Lam. (Jackfruit): The wood of the jackfruit tree has been identified as a source of this compound.[4][5][6]

-

Other Morus Species: this compound has also been reported in other mulberry species, including Morus nigra (Black Mulberry), Morus mesozygia, Morus cathayana, and Morus wittiorum.[1]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in its natural sources can vary depending on the plant part, geographical location, and environmental conditions. While precise quantitative data is often study-specific, the following table summarizes available information to provide a comparative overview.

| Natural Source | Plant Part | Extraction Solvent/Method | Reported Yield/Content |

| Morus alba L. | Leaves (UV-C Irradiated) | 70% Aqueous Methanol | 2 to 16-fold increase in moracins compared to non-irradiated leaves.[2][3] |

| Morus alba L. | Root Bark | Not specified | Identified as a source.[1] |

| Artocarpus heterophyllus | Wood | Methanol | Identified as a constituent.[4][5][6] |

| Morus nigra | Root Bark | Not specified | Identified as a source.[1] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are based on methodologies described in the scientific literature.

Extraction from Morus alba Leaves

This protocol is adapted from a bioassay-guided fractionation of UV-C irradiated mulberry leaves.[2][3]

-

Plant Material Preparation: Freshly harvested Morus alba leaves are subjected to UV-C irradiation to induce the production of phytoalexins, including this compound. The leaves are then dried in an oven at a controlled temperature (e.g., 40-50°C) and ground into a fine powder.

-

Solvent Extraction: The powdered leaf material is extracted with 70% aqueous methanol. This can be performed using maceration, sonication, or Soxhlet extraction to ensure exhaustive extraction of the target compounds.

-

Solvent Partitioning (Fractionation):

-

The crude methanol extract is concentrated under reduced pressure to remove the methanol.

-

The resulting aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, diethyl ether, ethyl acetate, and n-butanol.

-

The fractions are collected, and the solvent is evaporated. This compound is typically enriched in the less polar fractions like diethyl ether or ethyl acetate.

-

Purification by Column Chromatography

The enriched fraction containing this compound is further purified using a combination of chromatographic techniques.

-

Silica Gel Column Chromatography:

-

The dried fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light. Fractions containing the compound with the same retention factor (Rf) as a this compound standard are pooled.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, the semi-purified fractions are subjected to preparative HPLC on a C18 column.

-

A typical mobile phase would be a gradient of water (often with a small percentage of acid like formic or acetic acid to improve peak shape) and methanol or acetonitrile.

-

The elution is monitored by a UV detector at a wavelength where this compound shows maximum absorbance (e.g., around 280-320 nm).

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

Signaling Pathway Interactions

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory activity of this compound is linked to its ability to interfere with the activation of the NF-κB pathway, a central regulator of the inflammatory response.[4] Specifically, this compound has been shown to reduce the nuclear translocation of the p65 subunit of NF-κB upon stimulation with lipopolysaccharide (LPS).[4]

Caption: General workflow for the isolation of this compound.

Caption: this compound inhibits the LPS-induced NF-κB pathway.

References

- 1. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, A Phenolic Compound Isolated from Artocarpus heterophyllus, Suppresses Lipopolysaccharide-Activated Inflammatory Responses in Murine Raw264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, A Phenolic Compound Isolated from Artocarpus heterophyllus, Suppresses Lipopolysaccharide-Activated Inflammatory Responses in Murine Raw264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Mechanism of Action of Moracin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanisms of action of Moracin C, a natural phenolic compound. The information is compiled from various scientific studies to support further research and drug development initiatives. This document details the anti-inflammatory, antibacterial, and potential anticancer properties of this compound, presenting quantitative data, experimental protocols, and visual representations of its molecular interactions.

Core Anti-inflammatory Mechanism

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, have elucidated its primary mechanisms.[1][2]

Inhibition of Inflammatory Mediators

This compound effectively suppresses the production of critical inflammatory mediators. It inhibits the release of reactive oxygen species (ROS) and nitric oxide (NO), both of which are key players in inflammatory processes.[1][2][3][4][5] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively.[1][2][4]

Downregulation of Pro-inflammatory Cytokines

The compound has been shown to reduce the expression of several pro-inflammatory cytokines at both the mRNA and protein levels. These include interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][2][4]

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to interfere with major inflammatory signaling cascades.

-

NF-κB Pathway: this compound inhibits the activation of the nuclear factor-κB (NF-κB) pathway.[1][2][4] A key mechanistic step is the reduction of the nuclear translocation of the p65 subunit of NF-κB.[1][2]

-

MAPK Pathway: The compound also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1][2][4]

The following diagram illustrates the inhibitory effect of this compound on the LPS-induced inflammatory pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro effects of this compound from the cited literature.

| Target | Cell Line | Concentration Range | Effect | Reference |

| ROS Production | RAW264.7 | 1-50 µM | Inhibition of LPS-activated ROS release. | [4] |

| NO Production | RAW264.7 | 1-50 µM | Inhibition of LPS-activated NO release. | [4] |

| iNOS & COX-2 mRNA | RAW264.7 | 1-50 µM | Inhibition of LPS-induced mRNA expression. | [4] |

| iNOS & COX-2 Protein | RAW264.7 | 1-50 µM | Inhibition of LPS-induced protein expression. | [4] |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | RAW264.7 | 1-50 µM | Inhibition of LPS-induced cytokine production. | [4] |

| MAPK Phosphorylation (p38, ERK, JNK) | RAW264.7 | 1-50 µM | Inhibition of LPS-induced phosphorylation. | [4] |

| S. aureus FabI | N/A (Enzyme Assay) | IC50: 83.8 µM | Inhibition of enoyl-ACP reductase activity. | [6] |

| S. aureus Growth | N/A (MIC Assay) | MIC: 32 µg/mL | Prevention of bacterial growth. | [6] |

| PCSK9 mRNA Expression | HepG2 | 20 µM | 44.9% inhibition of expression. | [7] |

Antibacterial and Other Mechanisms

Antibacterial Activity

This compound exhibits antibacterial properties, particularly against Staphylococcus aureus. It acts by inhibiting the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[6] This inhibition disrupts the bacterial cell's ability to build its membrane, leading to growth arrest.[6]

Potential Anticancer Activity

While research on the direct anticancer effects of this compound is less extensive than for its anti-inflammatory properties, some studies suggest a potential role. It has been shown to suppress the expression of the proto-oncogenes c-fos and c-myc, which are associated with carcinogenesis.[8] Another study on a related compound, Moracin D, highlights apoptosis induction in prostate cancer cells, suggesting a possible area for further investigation with this compound.[9]

PCSK9 Inhibition

In the context of cardiovascular health, this compound has been identified as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) expression in HepG2 cells.[7][10][11][12][13] PCSK9 is a key regulator of LDL cholesterol levels, and its inhibition is a therapeutic target for hypercholesterolemia.[7][10][11][12][13]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) for a specified duration (e.g., 2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Reagent: Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess Reagent to each supernatant sample.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration by comparison with a sodium nitrite standard curve.

-

The workflow for a typical cell-based assay is depicted below.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Procedure:

-

Lyse the treated cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p38, anti-p-ERK, anti-p-JNK, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

-

Quantitative Real-Time PCR (qRT-PCR)

This method is employed to measure the mRNA expression levels of target genes.

-

Procedure:

-

Isolate total RNA from treated cells using TRIzol reagent or a commercial RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Perform qRT-PCR using a thermal cycler with specific primers for iNOS, COX-2, IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH).

-

Use a SYBR Green-based detection method.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

-

Conclusion

This compound exhibits a multi-faceted in vitro mechanism of action, with its anti-inflammatory properties being the most thoroughly characterized. Its ability to inhibit the NF-κB and MAPK signaling pathways positions it as a promising candidate for the development of therapeutics for inflammatory diseases. Furthermore, its activities as an antibacterial agent and a potential modulator of oncogenic and cholesterol-related pathways warrant further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | ROS | NO Synthase | TargetMol [targetmol.com]

- 6. Chalcomoracin and this compound, new inhibitors of Staphylococcus aureus enoyl-acyl carrier protein reductase from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of this compound and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Moracin D induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of this compound and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pure.dongguk.edu [pure.dongguk.edu]

- 13. researchgate.net [researchgate.net]

Anti-inflammatory Effects of Moracin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin C, a phenolic compound, has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides an in-depth overview of the core anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols. The information presented is intended to support further research and drug development efforts targeting inflammatory pathways. This compound has been isolated from various natural sources, including Artocarpus heterophyllus and Morus alba (mulberry).[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages have been instrumental in elucidating these mechanisms.

The principal mechanism of action involves the suppression of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways .[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream cascade that leads to the activation of NF-κB and MAPKs (including p38, ERK, and JNK).[2] These transcription factors then orchestrate the expression of a wide array of pro-inflammatory genes.

This compound has been shown to interfere with this cascade at multiple points:

-

Inhibition of NF-κB Activation: this compound inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes.[2]

-

Suppression of MAPK Phosphorylation: this compound reduces the phosphorylation of p38, ERK, and JNK in a dose-dependent manner in LPS-stimulated macrophages.[2][3] By inhibiting the activation of these kinases, this compound further dampens the inflammatory response.

The culmination of these actions is a significant reduction in the production of key inflammatory mediators, including:

-

Nitric Oxide (NO): this compound inhibits the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.[2][4]

-

Prostaglandins: It suppresses the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.[2][4]

-

Pro-inflammatory Cytokines: this compound reduces the production and mRNA expression of several critical pro-inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][4][5]

-

Reactive Oxygen Species (ROS): The compound also exhibits the ability to inhibit the release of LPS-activated ROS.[6][7]

Quantitative Data

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound from in vitro studies.

| Parameter | Cell Line | Stimulant | IC50 Value | Reference |

| NO Production | RAW 264.7 | LPS | 7.70 µM | [2] |

| Inflammatory Mediator | Cell Line | Stimulant | This compound Concentration | % Inhibition / Effect | Reference |

| TNF-α Production | RAW 264.7 | LPS | 50 µM | 70.6% reduction | [2] |

| IL-1β Production | RAW 264.7 | LPS | 25 µM | Significant reduction | [2] |

| IL-6 Production | RAW 264.7 | LPS | 25 µM | Significant reduction | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Caption: MAPK Signaling Pathway Inhibition by this compound.

Experimental Workflow Diagram

Caption: In Vitro Anti-inflammatory Assay Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are typically seeded in appropriate well plates and allowed to adhere. They are then pre-treated with varying concentrations of this compound (e.g., 1, 10, 25, 50 µM) for a specified period (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a duration relevant to the specific assay (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production).[2]

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

After cell treatment, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (typically a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of a purple azo compound.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.

-

Procedure (General Sandwich ELISA):

-

Use commercially available ELISA kits (e.g., from Neobioscience Technology, Shenzhen, China, as cited in one study).[2]

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants to the wells and incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP).

-

Wash the plate and add a substrate for the enzyme (e.g., TMB), which results in a color change.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentration based on a standard curve.

-

Western Blot Analysis (iNOS, COX-2, and Signaling Proteins)

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Procedure:

-

Lyse the treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., iNOS, COX-2, p-p38, p-ERK, p-JNK, IκBα, p65).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

NF-κB Luciferase Reporter Assay

-

Principle: This assay measures the transcriptional activity of NF-κB by using a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Procedure:

-

Transfect cells (e.g., RAW 264.7 or HEK293T) with an NF-κB luciferase reporter plasmid.

-

After allowing for plasmid expression, treat the cells with this compound followed by LPS stimulation.

-

Lyse the cells and add a luciferase substrate.

-

Measure the resulting luminescence using a luminometer. A decrease in luminescence in this compound-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB transcriptional activity.

-

In Vivo Studies and Pharmacokinetics

Currently, there is a lack of publicly available data on the anti-inflammatory efficacy of this compound in established in vivo models of inflammation, such as the carrageenan-induced paw edema model.

However, a pharmacokinetic study in mice provides some insight into the in vivo behavior of this compound. Following a single oral gavage dose of 100 mg/kg, this compound was found to be rapidly and well-absorbed in the intestinal tract. It was highly distributed in the gastrointestinal tract, liver, kidneys, and lungs.[3] The terminal half-life was determined to be 256 minutes.[3] These findings suggest that this compound has favorable pharmacokinetic properties that would support its potential use as a systemic anti-inflammatory agent.

Conclusion

This compound demonstrates compelling anti-inflammatory effects in vitro, primarily by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. The available quantitative data, although incomplete for some parameters, consistently supports its potent inhibitory activity, particularly against nitric oxide production. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-inflammatory potential of this compound. While the pharmacokinetic profile is promising, a critical next step in the development of this compound as a therapeutic agent is the evaluation of its efficacy in relevant in vivo models of inflammatory diseases.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:69120-06-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound | ROS | NO Synthase | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Moracin C: A Comprehensive Technical Guide on its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin C, a naturally occurring benzofuran derivative isolated from Morus alba (white mulberry), has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as an anticancer agent. It details its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This document summarizes available quantitative data, outlines detailed experimental protocols for assays used to evaluate its efficacy, and provides visualizations of the implicated signaling pathways to support further research and development efforts.

Introduction

The search for novel, effective, and less toxic anticancer agents has led to the exploration of natural products. This compound, a phytochemical constituent of mulberry, has demonstrated promising anti-inflammatory and chemopreventive properties. This guide delves into the scientific evidence supporting its potential as a therapeutic agent against various cancers.

Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes involved in tumor growth and progression.

Induction of Apoptosis

This compound and its derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is initiated through both intrinsic and extrinsic pathways, often involving the activation of caspases, a family of cysteine proteases that execute cell death. For instance, the related compound Moracin D has been observed to induce apoptosis in prostate cancer cells by attenuating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while activating pro-apoptotic caspases[1].

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a hallmark of the disease. This compound and its analogs can interfere with the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from dividing and propagating. For example, the related compound Morusin has been shown to induce G1 phase arrest in renal cell carcinoma and hepatocellular carcinoma cells by down-regulating the expression of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression[2][3].

Modulation of Signaling Pathways

This compound and its derivatives have been found to modulate several intracellular signaling pathways that are frequently dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival[4][5][6][7][8]. Aberrant activation of this pathway is common in many cancers. Some Moracin derivatives have demonstrated the ability to inhibit this pathway, thereby impeding tumor cell growth and survival.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis[2][9]. Morusin, a compound structurally related to this compound, has been shown to exert its anticancer activity in renal cell carcinoma by disturbing the MAPK signaling pathways[2][10]. It up-regulates the phosphorylation of p38 and JNK, which are generally associated with apoptosis, while down-regulating the phosphorylation of ERK, which is often linked to cell proliferation[2].

Anti-inflammatory and Chemopreventive Effects

Chronic inflammation is a known driver of tumorigenesis. Moracin has demonstrated significant anti-inflammatory and chemopreventive effects in a mouse skin tumorigenesis model. Topical application of Moracin was found to inhibit the expression of pro-inflammatory and pro-tumorigenic markers, including:

-

Tumor Necrosis Factor-alpha (TNF-α): A key inflammatory cytokine.

-

c-fos and c-myc: Proto-oncogenes involved in cell proliferation and differentiation.

-

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain, and often overexpressed in cancers[11][12][13].

Data Presentation

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on its derivatives and a study on "Moracin" provide valuable quantitative insights into its potential efficacy.

| Compound | Cancer Model/Cell Line | Dosage/Concentration | Effect | Reference |

| Moracin | DMBA/TPA-induced mouse skin tumorigenesis | 2.5 mg (topical application) | 69% inhibition of tumor multiplicity | [2] |

| Moracin | DMBA/TPA-induced mouse skin tumorigenesis | 5 mg (topical application) | 99% inhibition of tumor multiplicity | [2] |

| Morusin | Renal Cell Carcinoma (769-P, 786-O, OSRC-2) | 2 µg/mL | Increased apoptosis rates (7.73% - 20.42%) | [3] |

| Morusin | Renal Cell Carcinoma (769-P, 786-O, OSRC-2) | 4 µg/mL | Increased apoptosis rates (12.18% - 29.16%) | [3] |

| Moracin D | Prostate Cancer (PC3, DU145) | Not specified | Augmented cytotoxicity and sub-G1 population | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer potential of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

-

Fixation: The cell pellet is resuspended in 500 µL of cold 70% ethanol and incubated at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed with PBS and resuspended in 500 µL of PI staining solution containing RNase A.

-

Flow Cytometry Analysis: The samples are incubated for 30 minutes in the dark and then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to analyze the modulation of signaling pathways.

-

Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, etc.) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

This animal model is used to evaluate the in vivo anticancer efficacy of a compound.

-

Cell Implantation: Athymic nude mice are subcutaneously injected with cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS).

-

Tumor Growth and Treatment: When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. This compound is administered via a suitable route (e.g., intraperitoneal injection or oral gavage) at specified doses and schedules.

-

Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length x width²)/2.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways implicated in the anticancer activity of this compound and its derivatives, as well as a typical experimental workflow for its evaluation.

Conclusion and Future Directions

This compound and its related compounds have demonstrated significant potential as anticancer agents through their ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways. The in vivo data from the mouse skin cancer model is particularly encouraging. However, to advance this compound towards clinical application, further research is imperative. Future studies should focus on:

-

Comprehensive In Vitro Screening: Determining the IC50 values of pure this compound against a broad panel of human cancer cell lines.

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound and further dissecting its effects on signaling pathways.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound in preclinical models.

-

In Vivo Efficacy in Diverse Cancer Models: Assessing the antitumor activity of this compound in various xenograft and orthotopic tumor models.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest to unlock the full therapeutic potential of this compound in the fight against cancer.

References

- 1. Moracin D induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]

- 3. Morusin enhances the antitumor activity of MAPK pathway inhibitors in BRAF-mutant melanoma by inhibiting the feedback activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 6. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. annalsofplantsciences.com [annalsofplantsciences.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

In-Depth Technical Guide: Antibacterial Activity of Moracin C against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin C, a naturally occurring benzofuran derivative isolated from Morus alba, has demonstrated notable antibacterial activity against the formidable pathogen Staphylococcus aureus. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's efficacy, mechanism of action, and relevant experimental data. The primary mode of action is the inhibition of the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in bacterial fatty acid biosynthesis. This document consolidates available quantitative data, details experimental methodologies, and presents visual representations of key pathways and workflows to support further research and development of this compound as a potential anti-staphylococcal agent.

Introduction

Staphylococcus aureus continues to pose a significant threat to public health due to its virulence and the emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA). The relentless evolution of antibiotic resistance necessitates the exploration of novel antimicrobial compounds with unique mechanisms of action. This compound, a phytochemical, has emerged as a promising candidate. Its targeted inhibition of FabI, an enzyme absent in mammals, presents a selective advantage, potentially minimizing host toxicity. This guide aims to provide a detailed technical resource for professionals engaged in the discovery and development of new antibacterial therapies.

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound against S. aureus has been quantified through various standard assays. The available data is summarized below for clear comparison.

| Parameter | Value | S. aureus Strain | Reference |

| Minimum Inhibitory Concentration (MIC) | 32 µg/mL | Not Specified | [1] |

| FabI Inhibition (IC50) | 83.8 µM | Recombinant S. aureus FabI | [1] |

Note: Data on Minimum Bactericidal Concentration (MBC), time-kill kinetics, and anti-biofilm activity are not yet available in the reviewed literature.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

This compound exerts its antibacterial effect by targeting and inhibiting the S. aureus enoyl-acyl carrier protein reductase (FabI).[1] FabI is a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway, which is responsible for the elongation of fatty acid chains. By inhibiting FabI, this compound disrupts the synthesis of essential fatty acids required for bacterial cell membrane formation, leading to the cessation of growth.[1]

Signaling Pathway

The inhibition of the FabI enzyme by this compound directly interrupts the fatty acid elongation cycle in S. aureus.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols for key experiments related to the evaluation of this compound's antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against S. aureus is determined using the broth microdilution method.

Protocol Details:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: Prepare a suspension of S. aureus equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of bacteria.

S. aureus Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition Assay

The inhibitory effect of this compound on the FabI enzyme is quantified by monitoring the decrease in NADPH absorbance at 340 nm.

Protocol Details:

-

Assay Buffer: Prepare a suitable buffer, for example, 100 mM MES (pH 6.0) containing 1 mM DTT.

-

Reaction Mixture: In a quartz cuvette, combine the assay buffer, NADPH (e.g., 150 µM), and the substrate, crotonyl-CoA (e.g., 50 µM). Add varying concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding a standardized amount of purified recombinant S. aureus FabI enzyme.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.

-

Data Analysis: Calculate the initial velocity of the reaction at each this compound concentration. The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Future Directions and Unexplored Areas

While the foundational data on this compound's activity against S. aureus is promising, several key areas require further investigation to fully assess its therapeutic potential.

-

Bactericidal vs. Bacteriostatic Activity: Determination of the Minimum Bactericidal Concentration (MBC) and time-kill kinetic studies are essential to understand whether this compound actively kills S. aureus or merely inhibits its growth.

-

Anti-Biofilm Potential: Given that this compound has been reported to interfere with quorum sensing pathways, its ability to inhibit biofilm formation and eradicate established biofilms of S. aureus warrants thorough investigation.

-

Resistance Development: Studies on the frequency of spontaneous resistance mutations and the potential for acquired resistance to this compound are critical for long-term drug development prospects.

-

Cytotoxicity Profile: A comprehensive assessment of this compound's cytotoxicity against a panel of normal mammalian cell lines is necessary to establish a therapeutic index and predict potential side effects.

-

In Vivo Efficacy: Animal models of S. aureus infection are required to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Conclusion

This compound represents a promising lead compound in the search for novel anti-staphylococcal agents. Its specific inhibition of the bacterial FabI enzyme provides a clear mechanism of action with potential for high selectivity. The data presented in this technical guide serve as a foundation for further research and development. Addressing the current gaps in knowledge, particularly regarding its bactericidal properties, anti-biofilm activity, and in vivo efficacy, will be crucial in advancing this compound towards clinical consideration. The detailed protocols and visual aids provided herein are intended to facilitate these future research endeavors.

References

Methodological & Application

Purifying Moracin C: A Detailed Application Note and Protocol for Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of Moracin C, a bioactive benzofuran derivative found in plants of the Morus genus, using column chromatography. This application note details the necessary protocols, from sample preparation to final purity analysis, and presents the expected quantitative data in a clear, tabular format. Additionally, it includes diagrams illustrating the experimental workflow and a relevant biological pathway for this compound.

Introduction

This compound, a natural product isolated from species such as Morus alba, has garnered significant interest in the scientific community for its diverse pharmacological activities. Notably, it has been reported to downregulate the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9) in HepG2 cells, highlighting its potential in the development of treatments for hypercholesterolemia[1][2]. Furthermore, this compound exhibits anti-inflammatory properties by inhibiting the release of reactive oxygen species (ROS) and nitric oxide (NO)[3][4]. Given its therapeutic potential, robust and efficient purification methods are essential for obtaining high-purity this compound for further research and development.

Column chromatography is a widely employed and effective technique for the isolation and purification of natural products like this compound. This method relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system) to achieve separation.

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound using silica gel column chromatography.

Materials and Reagents

-

Crude extract containing this compound (from plant material or synthetic reaction)

-

Silica gel (60 Å, 230-400 mesh)[1]

-

n-Hexane (Hex)

-

Ethyl acetate (EtOAc)

-

Methanol (for sample loading)

-

Dichloromethane (for sample loading, optional)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Potassium permanganate (KMnO4) stain

-

Glass column for chromatography

-

Fraction collection tubes

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the diagram below.

Caption: Experimental workflow for the purification of this compound.

Step-by-Step Protocol

-

Sample Preparation:

-

Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent such as methanol or dichloromethane.

-

Add a small amount of silica gel to the dissolved sample to create a slurry.

-

Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude extract adsorbed onto the silica gel. This dry-loading method generally results in better separation.

-

-

Column Preparation:

-

Select an appropriately sized glass column based on the amount of crude extract to be purified.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., n-hexane).

-

Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped within the stationary phase.

-

Allow the silica gel to settle, and then add a layer of sand on top to prevent disturbance of the silica bed during sample loading and solvent addition.

-

-

Column Equilibration and Sample Loading:

-

Equilibrate the packed column by passing several column volumes of the initial mobile phase through it until the baseline is stable.

-

Carefully add the dried sample-silica mixture to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin the elution with a low polarity mobile phase, such as 100% n-hexane or a high hexane to ethyl acetate ratio (e.g., 9:1 v/v)[1].

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. The specific gradient will depend on the complexity of the crude mixture. Based on literature, successful separations have been achieved with hexane:ethyl acetate ratios of 9:1, 7:3, and 6:4 (v/v)[1].

-

Collect fractions of a consistent volume in an organized manner.

-

-

Fraction Monitoring and Pooling:

-

Monitor the collected fractions using Thin-Layer Chromatography (TLC).

-

Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., the same solvent system used for elution).

-

Visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate solution.

-

Identify the fractions containing the pure this compound based on the retention factor (Rf) value.

-

Pool the fractions that show a single, clean spot corresponding to this compound.

-

-

Solvent Removal and Purity Analysis:

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

-

Determine the final purity of the isolated compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[1].

-

Data Presentation

The following tables summarize the key parameters and expected outcomes for the purification of this compound using column chromatography, based on available literature.

Table 1: Column Chromatography Parameters

| Parameter | Description | Reference |

| Stationary Phase | Silica gel 60 (230–400 mesh) | [1] |

| Mobile Phase | n-Hexane and Ethyl Acetate (Hex:EtOAc) | [1] |

| Elution Mode | Gradient elution, increasing polarity | [5] |

| Exemplary Ratios (v/v) | 9.5:0.5, 9:1, 7:3, 6:4 | [1] |

| Monitoring | Thin-Layer Chromatography (TLC) | [6] |

Table 2: Purity Analysis by RP-HPLC

| Parameter | Description | Reference |

| Column | YMC hydrosphere C18 (5-μm, 12-nm, 4.6 x 150 mm) | [1] |

| Mobile Phase A | H₂O with 0.05% trifluoroacetic acid | [1] |

| Mobile Phase B | CH₃CN | [1] |

| Gradient | 25% B to 100% B in 30 min | [1] |

| Flow Rate | 1.0 mL/min | [1] |

| Detection | UV at 254 nm | [1] |

| Expected Purity | > 95% | [1] |

Biological Activity and Signaling Pathway

This compound is a phytoalexin, and its biosynthesis in Morus alba is part of the phenylpropanoid pathway[7]. This pathway is a major route for the synthesis of a wide variety of plant secondary metabolites.

Caption: Simplified putative biosynthetic pathway of this compound.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of this compound using silica gel column chromatography. By carefully following the outlined steps, researchers can obtain high-purity this compound suitable for a variety of in vitro and in vivo studies, thereby facilitating further investigation into its therapeutic potential. The use of a gradient elution with a hexane and ethyl acetate solvent system, coupled with diligent TLC monitoring, is key to a successful separation. Final purity should always be confirmed by a quantitative method such as RP-HPLC.

References

- 1. Synthesis of this compound and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | ROS | NO Synthase | TargetMol [targetmol.com]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]

Moracin C: Solubility Profile, Experimental Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of Moracin C in various organic solvents, detailed protocols for its dissolution, and an examination of its role in key signaling pathways. This compound is a naturally occurring benzofuran derivative found in plants of the Morus genus, commonly known as mulberry trees[1]. It has garnered significant interest in pharmacological research due to its anti-inflammatory, antibacterial, and potential anticancer properties[1][2][3].

Solubility of this compound

This compound exhibits good solubility in a range of common organic solvents. Quantitative data is available for Dimethyl Sulfoxide (DMSO), while qualitative solubility has been noted for several other solvents. To enhance solubility, warming the solution to 37°C and employing sonication in an ultrasonic bath is recommended[2]. It is also advised to prepare fresh solutions for use on the same day, as solutions can be unstable[4]. Stock solutions, if necessary, should be stored at temperatures below -20°C for long-term stability[2].

| Solvent | Solubility | Molar Concentration |

| Dimethyl Sulfoxide (DMSO) | 225.0 mg/mL[5] | 725.0 mM[5] |

| Chloroform | Soluble[2] | - |

| Dichloromethane | Soluble[2] | - |

| Ethyl Acetate | Soluble[2] | - |

| Acetone | Soluble[2] | - |

Experimental Protocol: Preparation of this compound Stock Solutions

This protocol outlines a standard procedure for the solubilization of this compound for in vitro and in vivo studies.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or incubator set to 37°C

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.

-

Initial Mixing: Briefly vortex the mixture to suspend the powder.

-

Warming: Place the tube in a water bath or incubator at 37°C for 5-10 minutes to aid dissolution.

-

Sonication: Transfer the tube to an ultrasonic bath and sonicate for 10-15 minutes. This step is crucial for achieving maximum solubility, especially for higher concentrations[5].

-

Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

-

Sterilization (Optional): If required for cell culture experiments, filter-sterilize the solution using a 0.22 µm syringe filter compatible with DMSO.

-

Storage: For immediate use, the fresh solution is recommended. For stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[2][5].

References

- 1. CAS 69120-06-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS:69120-06-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Moracin D induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | ROS | NO Synthase | TargetMol [targetmol.com]

Application Notes and Protocols for the Preparation of Moracin C Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, characterization, and quality control of a Moracin C analytical standard. This compound, a naturally occurring benzofuran derivative found in plants of the Morus genus, has garnered significant interest for its diverse biological activities. A well-characterized analytical standard is crucial for accurate quantification and validation of research findings in drug discovery and development. This application note details two primary methods for obtaining this compound: isolation from a natural source (Morus alba) and chemical synthesis. It further outlines detailed protocols for the analytical characterization of the standard using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Protocols for purity determination via the mass balance approach and for conducting stability studies are also provided.

Introduction

This compound is a prenylated flavonoid with a molecular formula of C₁₉H₁₈O₄ and a molecular weight of 310.35 g/mol [1]. It is primarily isolated from the Moraceae family of plants, particularly the genus Morus (mulberry)[2]. Research has indicated that this compound possesses various pharmacological properties, including anti-inflammatory and other biological activities, making it a compound of interest for therapeutic applications. To ensure the reliability and reproducibility of research and development activities involving this compound, a high-purity, well-characterized analytical standard is indispensable. This document provides detailed methodologies for the preparation and certification of such a standard.

Preparation of this compound

There are two primary approaches for obtaining this compound for use as an analytical standard: isolation from natural sources and chemical synthesis.

Protocol 1: Isolation and Purification of this compound from Morus alba

This protocol is adapted from methodologies described for the isolation of flavonoids from Morus alba and related species.

2.1.1. Materials and Equipment

-

Dried root bark or twigs of Morus alba

-

80% Ethanol

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Chloroform

-

Silica gel (70-230 mesh)

-

Sephadex LH-20

-

Rotary evaporator

-

Glass chromatography columns

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

2.1.2. Experimental Workflow

Caption: Workflow for the isolation of this compound.

2.1.3. Step-by-Step Procedure

-

Extraction: Macerate 1 kg of powdered, dried Morus alba root bark with 10 L of 80% ethanol at room temperature for 72 hours. Repeat the extraction process three times.

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Defatting: Suspend the crude extract in water and partition with an equal volume of n-hexane to remove nonpolar constituents. Discard the n-hexane layer.

-

Solvent Partitioning: Extract the aqueous layer successively with ethyl acetate. Combine the ethyl acetate fractions and concentrate to dryness.

-

Silica Gel Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v). Monitor the fractions using TLC, visualizing with a UV lamp. Combine fractions containing the compound of interest.

-

Sephadex LH-20 Chromatography: Further purify the this compound-containing fractions by Sephadex LH-20 column chromatography using methanol as the mobile phase.

-

Final Purification: Concentrate the purified fractions to yield this compound as a solid.

Protocol 2: Chemical Synthesis of this compound

This protocol is based on a reported three-step synthesis involving Sonogashira coupling, prenylation, and demethylation.

2.2.1. Materials and Equipment

-

2-Iodo-5-methoxyphenol

-

1-Ethynyl-3,5-dimethoxybenzene

-

PdCl₂(PPh₃)₂

-

CuI

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

n-Butyllithium (n-BuLi)

-

Prenyl bromide

-

Cyclohexane

-

Boron tribromide (BBr₃) or other demethylating agents

-

Standard laboratory glassware for organic synthesis

-

Inert atmosphere setup (Nitrogen or Argon)

2.2.2. Synthetic Workflow

Caption: Workflow for the chemical synthesis of this compound.

2.2.3. Step-by-Step Procedure

-

Sonogashira Coupling: In an inert atmosphere, dissolve 2-iodo-5-methoxyphenol and 1-ethynyl-3,5-dimethoxybenzene in DMF. Add PdCl₂(PPh₃)₂, CuI, and TEA. Heat the reaction mixture and monitor its progress by TLC. Upon completion, perform an aqueous workup and purify the product by column chromatography to obtain the 2-arylbenzofuran core.

-

Prenylation: Dissolve the 2-arylbenzofuran intermediate in cyclohexane under an inert atmosphere. Cool the solution and add n-BuLi, followed by prenyl bromide. Allow the reaction to proceed to completion, then quench and perform an aqueous workup. Purify the product by column chromatography.

-

Demethylation: Dissolve the prenylated intermediate in a suitable solvent (e.g., dichloromethane) and treat with a demethylating agent such as BBr₃ at low temperature. Monitor the reaction by TLC. After completion, quench the reaction and purify the crude product by column chromatography to yield this compound.

Analytical Characterization and Quality Control

A comprehensive characterization is essential to confirm the identity and purity of the prepared this compound standard.

Protocol 3: HPLC-DAD Analysis

3.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | Diode Array Detector (DAD), monitoring at 280 nm and 320 nm |

| Injection Volume | 10 µL |

3.1.2. Sample Preparation

Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

Protocol 4: NMR Spectroscopic Analysis

3.2.1. Instrumentation and Parameters

-

Spectrometer: 400 MHz or higher NMR spectrometer

-

Solvent: DMSO-d₆ or Methanol-d₄

-

Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

3.2.2. Expected Chemical Shifts (in CD₃OD, based on related structures)

| ¹H NMR (ppm) | ¹³C NMR (ppm) |

| δ 7.33 | δ 158.52 |

| δ 6.89 | δ 155.80 |

| δ 6.88 | δ 155.41 |

| δ 6.74 | δ 154.67 |

| δ 6.71 | δ 132.37 |

| δ 6.23 | δ 121.60 |

| δ 5.30 | δ 120.58 |

| δ 3.30 | δ 111.80 |

| δ 1.75 | δ 102.46 |

| δ 1.65 | δ 102.05 |

| δ 100.78 | |

| δ 97.01 |

Note: These are expected chemical shifts based on the structure of Moracin M, a closely related compound. Actual shifts for this compound may vary slightly due to the presence of the prenyl group.

Protocol 5: Mass Spectrometric Analysis

3.3.1. Instrumentation and Parameters

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Mode: Positive and/or negative ion mode

-

Expected Mass: [M+H]⁺ at m/z 311.1283

Purity Determination

The purity of the analytical standard should be determined using a mass balance approach, which accounts for all major components of the material.

Purity (%) = 100% - (% Water + % Residual Solvents + % Non-volatile Impurities + % Structurally Related Impurities)

Protocol 6: Purity Assessment by Mass Balance

4.1.1. Water Content

Determine the water content by Karl Fischer titration.

4.1.2. Residual Solvents

Analyze for residual solvents using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

4.1.3. Non-volatile Impurities

Quantify non-volatile impurities by Thermogravimetric Analysis (TGA).

4.1.4. Structurally Related Impurities

Determine the percentage of structurally related impurities by HPLC-DAD using area normalization.

4.1.5. Quantitative Data Summary

| Parameter | Method | Result (Example) |

| Water Content | Karl Fischer | 0.5% |

| Residual Solvents | HS-GC-MS | 0.2% |

| Non-volatile Impurities | TGA | 0.1% |

| Structurally Related Impurities | HPLC-DAD | 0.7% |

| Purity (Mass Balance) | Calculation | 98.5% |

Protocol 7: Purity Confirmation by Quantitative NMR (qNMR)

qNMR can be used as an orthogonal method to confirm the purity determined by the mass balance approach.

4.2.1. Procedure

-

Accurately weigh the this compound standard and a certified internal standard (e.g., maleic acid) into an NMR tube.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H NMR spectrum under quantitative conditions (i.e., with a long relaxation delay).

-

Integrate a well-resolved signal of this compound and a signal of the internal standard.

-

Calculate the purity of this compound using the following equation:

Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

sample = this compound

-

std = Internal standard

-

Stability Study

A stability study is crucial to determine the appropriate storage conditions and shelf-life of the this compound analytical standard.

Protocol 8: Accelerated Stability Study

5.1.1. Storage Conditions

-

25 °C / 60% Relative Humidity (RH)

-

40 °C / 75% Relative Humidity (RH)

-

-20 °C (as a control)

5.1.2. Testing Intervals

-

Initial (Time 0)

-

1 month

-

3 months

-

6 months

5.1.3. Analytical Procedure

At each time point, analyze the stored samples by HPLC-DAD for purity and the presence of degradation products.

5.1.4. Data Presentation

| Time Point | Storage Condition | Purity (%) by HPLC | Appearance |

| Initial | - | 98.5 | White solid |

| 1 Month | 25 °C / 60% RH | 98.4 | No change |

| 1 Month | 40 °C / 75% RH | 97.8 | Slight yellowing |

| 1 Month | -20 °C | 98.5 | No change |

| 3 Months | 25 °C / 60% RH | 98.2 | No change |

| 3 Months | 40 °C / 75% RH | 96.5 | Yellowing |

| 3 Months | -20 °C | 98.5 | No change |

| 6 Months | 25 °C / 60% RH | 98.0 | No change |

| 6 Months | 40 °C / 75% RH | 94.2 | Yellow solid |

| 6 Months | -20 °C | 98.4 | No change |